molecular formula C14H19NO4 B12623001 Dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate CAS No. 919989-53-0

Dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B12623001
CAS No.: 919989-53-0
M. Wt: 265.30 g/mol
InChI Key: RMDWQANWOHXZER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound with the molecular formula C14H19NO4 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate typically involves the reaction of cyclohexylamine with dimethyl acetylenedicarboxylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the pyrrole ring. The reaction conditions may include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The compound is typically purified through recrystallization or chromatography to achieve the desired purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with carbonyl or carboxyl groups, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the pyrrole ring .

Scientific Research Applications

Dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexyl group and pyrrole ring make it a versatile compound for various synthetic and research applications. Compared to similar compounds, it offers unique reactivity and potential for modification, making it valuable in the development of new materials and pharmaceuticals .

Biological Activity

Dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate is a compound that has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and therapeutic implications based on recent studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C14H19NO4
  • Key Functional Groups : Pyrrole ring, two carboxylate groups, and a cyclohexyl substituent.

The unique structure of this compound influences its reactivity and interaction with biological targets, making it a subject of interest for various pharmacological applications.

Antimicrobial Properties

Research indicates that pyrrole derivatives, including this compound, exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Compounds with similar pyrrole structures have shown effective action against various bacterial strains, including drug-resistant bacteria. A study highlighted that certain pyrrole derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes involved in bacterial metabolism:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for bacterial growth. Studies have indicated that pyrrole-based compounds can effectively inhibit DHFR, which is significant for developing antibacterial agents targeting this pathway .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes some synthetic routes and modifications that enhance biological activity:

StepReaction TypeKey ReagentsOutcome
1CyclizationCyclohexanone + Pyrrole DerivativeFormation of pyrrole ring
2EsterificationDimethyl Malonate + PyrroleIntroduction of carboxylate groups
3FunctionalizationSubstituents (e.g., halogens)Enhanced biological activity

These synthetic strategies allow for the development of analogs with improved efficacy and selectivity against biological targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the pyrrole family:

  • Study on Antitubercular Activity : A series of pyrrole derivatives were synthesized and tested against Mycobacterium tuberculosis. Some derivatives exhibited MIC values ranging from 0.05 to 0.1 µg/mL, indicating potent antitubercular properties .
  • Molecular Docking Studies : Computational studies have shown that this compound interacts favorably with active sites of target enzymes like DHFR, suggesting a viable mechanism for its antibacterial action .
  • In Vivo Efficacy : Preliminary in vivo studies demonstrated that certain pyrrole derivatives maintain stability in biological systems while exhibiting low cytotoxicity, making them promising candidates for further development .

Properties

CAS No.

919989-53-0

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

dimethyl 1-cyclohexylpyrrole-2,4-dicarboxylate

InChI

InChI=1S/C14H19NO4/c1-18-13(16)10-8-12(14(17)19-2)15(9-10)11-6-4-3-5-7-11/h8-9,11H,3-7H2,1-2H3

InChI Key

RMDWQANWOHXZER-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CN1C2CCCCC2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.